What is the endogenous function of N-Oleoyl glutamine
What is the endogenous function of N-Oleoyl glutamine
An In-depth Technical Guide to the Endogenous Functions of N-Oleoyl Glutamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Oleoyl glutamine (C18:1-Gln) is an endogenous N-acyl amino acid (NAA), a class of bioactive lipids with diverse signaling functions. This document provides a comprehensive technical overview of the biosynthesis, molecular targets, and physiological roles of N-Oleoyl glutamine. It is synthesized and degraded by the secreted bidirectional enzyme PM20D1. Key functions of N-Oleoyl glutamine include the regulation of energy metabolism through UCP1-independent mitochondrial uncoupling and the modulation of pain perception via antagonism of the TRPV1 channel. This guide summarizes the core quantitative data, details key experimental methodologies, and provides visual diagrams of its primary signaling pathways, establishing N-Oleoyl glutamine as a significant signaling molecule with therapeutic potential in metabolic disease and pain management.
Introduction to N-Acyl Amino Acids (NAAs)
N-acyl amino acids (NAAs) are a large family of endogenous signaling lipids composed of a fatty acid linked to an amino acid via an amide bond. For years, individual members of this class were identified in various biological tissues, but their biosynthesis and physiological functions remained largely uncharacterized. Recent discoveries have highlighted their roles in diverse processes, including energy homeostasis, appetite, pain sensation (nociception), and inflammation.[1][2] The discovery of Peptidase M20 Domain Containing 1 (PM20D1) as a key circulating enzyme that regulates NAA levels has significantly advanced the understanding of this lipid family.[3][4] N-Oleoyl glutamine has emerged from this research as a prominent NAA with distinct functions in metabolism and nociception.[2]
Biosynthesis and Degradation of N-Oleoyl Glutamine
The metabolism of N-Oleoyl glutamine and other NAAs is primarily regulated by the enzyme Peptidase M20 Domain Containing 1 (PM20D1) . PM20D1 is a secreted enzyme found in circulation that is notably enriched in thermogenic (brown and beige) adipocytes.[3][5]
Key Characteristics of PM20D1:
-
Bidirectional Activity: In vitro and in vivo studies have demonstrated that PM20D1 is a bidirectional enzyme. It catalyzes both the condensation (synthesis) of a fatty acid (e.g., oleic acid) and an amino acid (e.g., glutamine) to form an N-acyl amino acid, as well as the reverse hydrolysis (degradation) reaction.[3][4]
-
Dominant Regulator: Genetic ablation of PM20D1 in mice leads to a dramatic reduction in NAA hydrolase and synthase activity in tissues and blood, establishing it as the dominant regulator of circulating NAA levels.[2][4] While other enzymes like Fatty Acid Amide Hydrolase (FAAH) can metabolize NAAs intracellularly, PM20D1 is the primary extracellular enzyme.[1]
The bidirectional nature of PM20D1 allows it to dynamically regulate the circulating pool of N-Oleoyl glutamine and other NAAs based on the relative availability of substrates (fatty acids and amino acids) versus the N-acylated products.
Endogenous Functions of N-Oleoyl Glutamine
Research has elucidated two primary physiological roles for N-Oleoyl glutamine: regulating energy metabolism and modulating pain signaling.
Regulation of Energy Metabolism
N-Oleoyl glutamine functions as an endogenous uncoupler of mitochondrial respiration.[2] This action is independent of the well-known Uncoupling Protein 1 (UCP1), which is the primary mediator of thermogenesis in brown and beige fat.
Mechanism of Action: N-acyl amino acids, including N-Oleoyl glutamine, directly bind to and act on mitochondria.[3][5] They induce a proton leak across the inner mitochondrial membrane, dissipating the proton motive force. This "uncouples" oxygen consumption from ATP synthesis, causing the energy from substrate oxidation to be released as heat. This increases the cellular respiration rate to compensate for the reduced efficiency of ATP production.[3] This UCP1-independent mechanism represents an alternative pathway for adaptive thermogenesis.
Modulation of Nociception and Pain Signaling
In addition to its metabolic role, N-Oleoyl glutamine functions as an analgesic signaling molecule. Studies using mouse models deficient in PM20D1, which have altered levels of NAAs, revealed robust anti-nociceptive (pain-reducing) behaviors in models of chemical and inflammatory pain.[2][6]
Mechanism of Action: N-Oleoyl glutamine has been identified as a key PM20D1-regulated NAA that antagonizes the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2][6] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a critical integrator of noxious stimuli, including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers). Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), depolarization of the neuron, and the propagation of a pain signal. By antagonizing TRPV1, N-Oleoyl glutamine inhibits this process, thereby reducing pain sensation.
Key Experimental Data
The physiological functions of N-Oleoyl glutamine are supported by key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Effects of N-Oleoyl Glutamine on Cellular Respiration
| Cell Line | Compound | Concentration | Effect | Reference |
|---|
| C2C12 Myotubes | N-Oleoyl Glutamine | 50 µM | 64% increase in mitochondrial respiration | Long, J.Z., et al. (2016)[3][5] |
Table 2: In Vivo Analgesic Effects of N-Oleoyl Glutamine
| Animal Model | Compound | Dosage | Pain Model | Effect | Reference |
|---|---|---|---|---|---|
| Mice | N-Oleoyl Glutamine | 100 mg/kg | Acetic Acid-Induced Writhing | Significant reduction in abdominal constrictions | Long, J.Z., et al. (2018)[2][4] |
| Mice | N-Oleoyl Glutamine | 100 mg/kg | Formalin-Induced Paw Licking | Significant reduction in paw licking time | Long, J.Z., et al. (2018)[2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to N-Oleoyl glutamine.
Protocol: Measurement of Cellular Respiration in C2C12 Myotubes
This protocol is designed to measure the effect of N-Oleoyl glutamine on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, using a Seahorse XF Analyzer.
-
Cell Culture and Differentiation:
-
Seed C2C12 myoblasts in an XF96 cell culture microplate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS.[7]
-
After 24 hours, switch to a differentiation medium (DMEM with 2% horse serum) to induce myotube formation.
-
Maintain cells in differentiation medium for 4-5 days, replacing the medium every 48 hours.[8]
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator to allow for temperature and pH equilibration.[7]
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF sensor cartridge.
-
Load the prepared cell plate into the analyzer.
-
Establish a baseline OCR measurement (3-4 cycles).
-
Inject N-Oleoyl glutamine (prepared in assay medium) to achieve a final concentration of 50 µM.
-
Monitor OCR for 1-2 hours to determine the effect of the compound.
-
(Optional) Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to assess different parameters of mitochondrial function.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration per well.
-
Calculate the percentage increase in OCR after N-Oleoyl glutamine injection relative to the baseline measurement.
-
Protocol: TRPV1 Antagonism via Calcium Flux Assay
This protocol measures the ability of N-Oleoyl glutamine to inhibit capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.
-
Cell Culture:
-
Culture HEK293 cells overexpressing hTRPV1 in DMEM with 10% FBS and a selection antibiotic (e.g., G418).
-
Seed cells in a black, clear-bottom 96-well plate at a density that ensures ~90% confluency on the day of the assay.[9]
-
-
Dye Loading:
-
Compound Incubation:
-
Wash away excess dye.
-
Add N-Oleoyl glutamine at various concentrations (or vehicle control) and incubate for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation 3).[12]
-
Record a stable baseline fluorescence for 20-30 seconds.
-
Add a solution of the TRPV1 agonist capsaicin (e.g., final concentration of 1 µM) using the instrument's integrated fluidics.
-
Immediately begin recording fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline after agonist addition.
-
Normalize the response to a maximum calcium signal, often elicited by adding ionomycin (B1663694) at the end of the run.
-
Compare the capsaicin-induced signal in the presence and absence of N-Oleoyl glutamine to determine the inhibitory effect.
-
Protocol: Acetic Acid-Induced Writhing Test for Nociception
This in vivo assay assesses visceral pain and is used to evaluate the peripheral analgesic activity of test compounds.[13][14]
-
Animals:
-
Use male ICR or C57BL/6 mice (20-30 g).[13]
-
Acclimate animals to the testing environment for at least 30-60 minutes before the experiment.
-
-
Compound Administration:
-
Administer N-Oleoyl glutamine (100 mg/kg, typically formulated in a vehicle like PBS with 5% Tween 80 and 5% PEG400) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) injection.
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.[14]
-
-
Induction of Writhing:
-
Observation and Scoring:
-
Immediately after acetic acid injection, place the mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of "writhes" over a defined period (e.g., 10-20 minutes).[14] A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[16]
-
-
Data Analysis:
-
Calculate the mean number of writhes for the control and treated groups.
-
Determine the percentage inhibition of writhing for the N-Oleoyl glutamine group compared to the vehicle control group.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to assess significance.
-
Conclusion and Future Directions
N-Oleoyl glutamine is a multifunctional endogenous lipid that plays clear roles in energy metabolism and nociception. Its synthesis by the secreted enzyme PM20D1 places it in a unique position to act as a systemic signaling molecule, communicating metabolic status between tissues. The dual functions of mitochondrial uncoupling and TRPV1 antagonism make N-Oleoyl glutamine and the PM20D1 pathway intriguing targets for therapeutic development.
Future research should focus on:
-
Receptor Deorphanization: While direct mitochondrial and channel interactions are known, investigating potential G protein-coupled receptors (GPCRs) for N-Oleoyl glutamine could uncover new signaling axes.
-
Pharmacological Tool Development: The creation of potent and selective inhibitors or activators of PM20D1 will be critical to pharmacologically validate this pathway for treating pain and metabolic disorders.[17]
-
Clinical Relevance: Exploring the levels of N-Oleoyl glutamine and PM20D1 in human populations with metabolic syndrome, chronic pain, or other relevant conditions to establish its role in human disease.
References
- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 2. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Our paper on PM20D1 knockout mice is out in PNAS — LongLab@Stanford [longlabstanford.org]
- 7. Bioenergetic Profile Experiment using C2C12 Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. sid.ir [sid.ir]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
